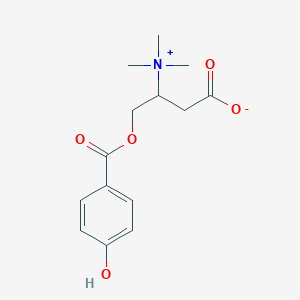

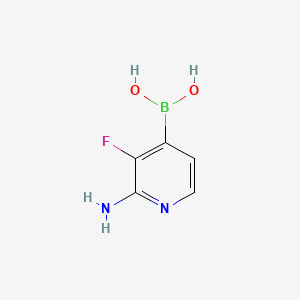

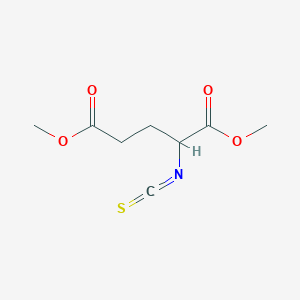

![molecular formula C9H7ClN2S B3034777 5-Chloro-3-p-tolyl-[1,2,4]thiadiazole CAS No. 221038-01-3](/img/structure/B3034777.png)

5-Chloro-3-p-tolyl-[1,2,4]thiadiazole

Vue d'ensemble

Description

5-Chloro-3-p-tolyl-[1,2,4]thiadiazole is a chemical compound that belongs to the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of the chloro and p-tolyl groups on the thiadiazole ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of appropriate precursors under specific conditions. For instance, the synthesis of 5-aryloxymethylene-2-(2-chlorobenzoylamido)-1,3,4-thiadiazoles involves cyclization catalyzed by glacial acetic acid . Similarly, 3,5-diphenyl-6-(5-p-tolyl-[1,3,4]thiadiazol-2yl)-3,3a,5,6 tetrahydro-2H pyrazolo[3,4-d]thiazoles were synthesized from chalcone derivatives of [1,3,4]thiadiazol-2-yl-thiazolidin-4-one with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized by various spectroscopic techniques and single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . These structural analyses are crucial for understanding the compound's geometry and electronic properties.

Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, including nucleophilic substitution, which is a key step in the synthesis of many thiadiazole derivatives. For instance, the conversion of an intermediate thiol into sulfonyl chloride followed by nucleophilic attack of amines was used to synthesize 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazoles are influenced by their molecular structure. The presence of electronegative atoms like chlorine and the aromatic p-tolyl group can affect the compound's polarity, solubility, and reactivity. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using density functional theory (DFT) calculations, as demonstrated for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These properties are essential for the compound's potential applications in various fields, including as materials for non-linear optics (NLO) .

Applications De Recherche Scientifique

Chemistry and Synthesis of Thiadiazole Compounds

Thiadiazoles, including structures like 5-Chloro-3-p-tolyl-[1,2,4]thiadiazole, are an important class of heterocyclic compounds with diverse applications in organic synthesis and pharmaceutical research. These compounds serve as oxidation inhibitors, dyes, metal chelating agents, and anti-corrosion agents. Their broad spectrum of applications has made them a subject of extensive research, aiming to develop new compounds with improved efficacy and safety. The versatility of thiadiazole chemistry allows for the exploration of synthetic strategies and techniques, facilitating the discovery of compounds with varied biological activities (Asif, 2016).

Biological Activities and Pharmacological Potential

Research has highlighted the extensive pharmacological activities associated with thiadiazole derivatives, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives is believed to contribute to these properties. The development of hybrid molecules combining different moieties into a single frame has led to compounds with intriguing biological profiles. This versatility underscores the potential of thiadiazole derivatives in the design and development of new drugs (Mishra, Singh, Tripathi, & Giri, 2015).

Antimicrobial and Anti-inflammatory Properties

A recent review of 1,3,4-thiadiazole derivatives highlighted their significant antimicrobial and anti-inflammatory properties. These compounds have demonstrated activity against a range of pathogens, including bacteria, fungi, and viruses, making them potential candidates for therapeutic applications. The structure-activity relationship (SAR) of these compounds provides valuable insights for medicinal chemists aiming to develop newer and more effective agents (Alam, 2018).

Potential as Anesthetic and Anti-inflammatory Agents

The review of triazole and thiadiazole derivatives, including the structure of 5-Chloro-3-p-tolyl-[1,2,4]thiadiazole, indicates their broad spectrum of biological activities, particularly as anesthetic and anti-inflammatory agents. These compounds exhibit high selectivity of action, low toxicity, and effects comparable to standard drugs, showcasing their significance in medicinal chemistry (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022).

Mécanisme D'action

Target of Action

Thiadiazole derivatives have been shown to have anticancer properties by blocking hsp90, a protein that tumor cells are more susceptible to .

Mode of Action

Aryl- and hetaryl-substituted isothiazoles, which are structurally similar, have shown diverse biological activities .

Pharmacokinetics

The compound’s molecular weight is 21068 g/mol , which may influence its pharmacokinetic properties.

Result of Action

It is known that thiadiazole derivatives can have anticancer properties .

Propriétés

IUPAC Name |

5-chloro-3-(4-methylphenyl)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGWDQKQCPUKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

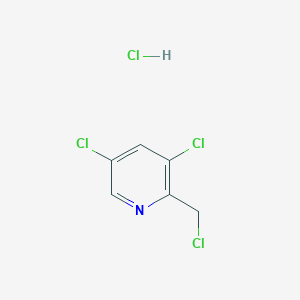

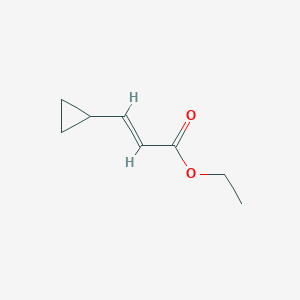

![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)

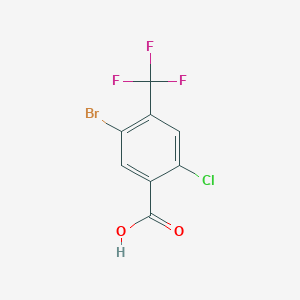

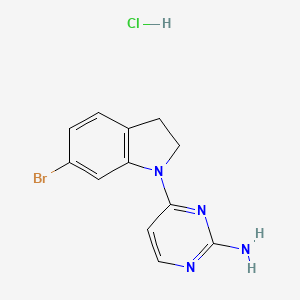

![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B3034706.png)

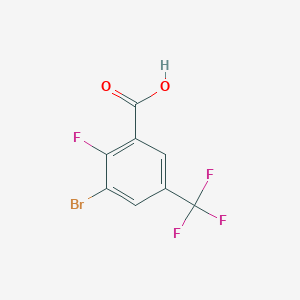

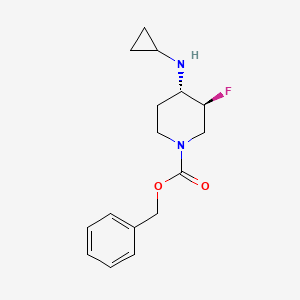

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)

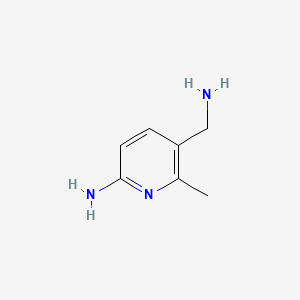

![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)